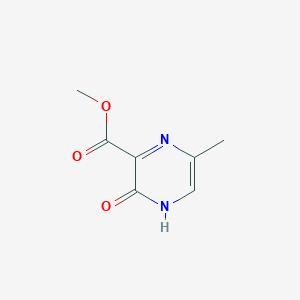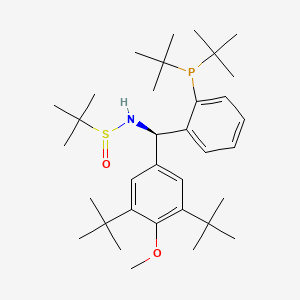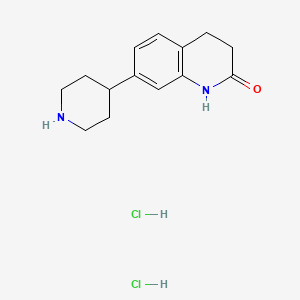
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a piperidine ring attached to a dihydroquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinolinone core.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.
Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 7-(Piperidin-4-yloxy)-1H-indole
- 3-Piperidin-4-yl-1H-indole
Uniqueness
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and a dihydroquinolinone core
特性
分子式 |
C14H20Cl2N2O |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
7-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one;dihydrochloride |
InChI |
InChI=1S/C14H18N2O.2ClH/c17-14-4-3-11-1-2-12(9-13(11)16-14)10-5-7-15-8-6-10;;/h1-2,9-10,15H,3-8H2,(H,16,17);2*1H |
InChIキー |
BVNAOKXCXXDFCN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC3=C(CCC(=O)N3)C=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



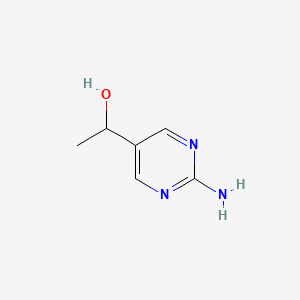
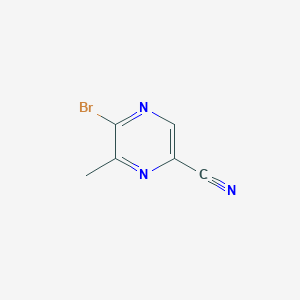
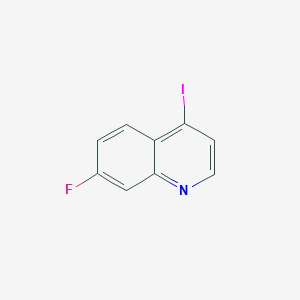
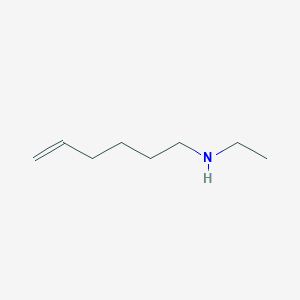
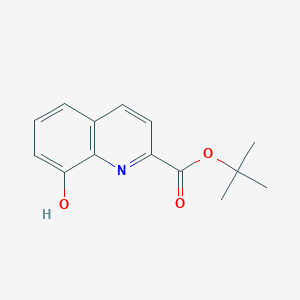

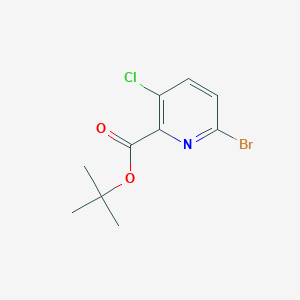
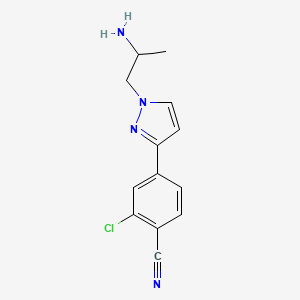
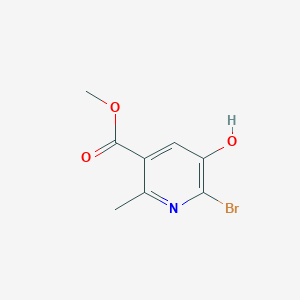
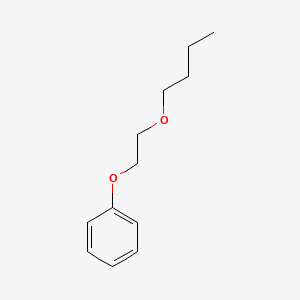
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
